An In-depth Technical Guide to Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of chloro, cyano, and carboxylate functional groups on a pyridine scaffold provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical properties, and potential applications, with a particular focus on its role in the development of targeted protein degraders and kinase inhibitors.
Chemical Properties and Specifications
A thorough understanding of the physicochemical properties of Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate is essential for its effective utilization in research and development.
| Property | Value | Reference |
| Molecular Formula | C₉H₆Cl₂N₂O₂ | [1] |
| Molecular Weight | 245.06 g/mol | [1] |
| CAS Number | 919354-52-2 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Purity | ≥97% (commercially available) | [1] |
| Storage | Room temperature | [1] |
Synthesis of Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate
The synthesis of Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate is typically achieved through a two-step process involving the formation of a dihydroxy pyridine intermediate, followed by a chlorination reaction.
Part 1: Synthesis of Ethyl 2,6-dihydroxy-5-cyanopyridine-3-carboxylate
This precursor can be synthesized via a one-pot multi-component reaction, a common and efficient method for constructing highly substituted pyridine rings.
Reaction Scheme:
A representative synthetic workflow for the dihydroxy intermediate.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
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Addition of Reagents: To the sodium ethoxide solution, add ethyl cyanoacetate (1.0 equivalent) and ethyl 3-amino-3-ethoxyacrylate (1.0 equivalent) sequentially at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. Acidify the mixture with a dilute solution of hydrochloric acid to a pH of 4-5.
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Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 2,6-dihydroxy-5-cyanopyridine-3-carboxylate as a solid.
Part 2: Chlorination to Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate
The dihydroxy intermediate is then chlorinated to yield the final product. This reaction typically employs a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or an additional chlorinating agent like phosphorus pentachloride (PCl₅) to ensure complete conversion.
Reaction Scheme:
Chlorination of the dihydroxy intermediate to the final product.
Experimental Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, place Ethyl 2,6-dihydroxy-5-cyanopyridine-3-carboxylate (1.0 equivalent).
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Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) (at least 5-10 equivalents) to the flask.
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Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
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Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching process is highly exothermic and releases HCl gas.
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Extraction: Once the ice has melted, neutralize the acidic solution with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
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Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate.
Spectroscopic Characterization
While specific, publicly available spectra for Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate are limited, the following are expected characteristic peaks based on its structure and data from analogous compounds.
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¹H NMR:
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A singlet for the proton on the pyridine ring.
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A quartet and a triplet corresponding to the ethyl ester group (-OCH₂CH₃).
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¹³C NMR:
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Signals for the quaternary carbons of the pyridine ring, including those bonded to the chlorine atoms.
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A signal for the carbon of the cyano group (-C≡N).
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A signal for the carbonyl carbon of the ester group.
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Signals for the carbons of the ethyl group.
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FT-IR (KBr, cm⁻¹):
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A sharp absorption band around 2220-2240 cm⁻¹ for the C≡N stretch.
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A strong absorption band around 1720-1740 cm⁻¹ for the C=O stretch of the ester.
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Absorption bands in the 1550-1600 cm⁻¹ region for the C=C and C=N stretching vibrations of the pyridine ring.
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Absorption bands in the 700-850 cm⁻¹ region corresponding to C-Cl stretching.
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Mass Spectrometry (EI):
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The molecular ion peak (M⁺) should be observable, showing a characteristic isotopic pattern for two chlorine atoms.
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Applications in Drug Discovery
The unique structural features of Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate make it a valuable scaffold for the development of novel therapeutics, particularly in the fields of targeted protein degradation and kinase inhibition.
Targeted Protein Degradation (PROTACs)
This compound is classified as a protein degrader building block.[1] Its dichlorinated pyridine core can serve as a versatile handle for linking a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, forming a Proteolysis Targeting Chimera (PROTAC). The two chlorine atoms offer sites for differential functionalization, allowing for the creation of a library of PROTACs with varying linker lengths and attachment points.
Workflow for PROTAC Synthesis using Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate as a Linker Core:
A generalized workflow for synthesizing a PROTAC using the dichloropyridine scaffold.
General Protocol for Nucleophilic Aromatic Substitution:
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Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
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Addition of Nucleophile and Base: Add the E3 ligase ligand containing a nucleophilic group (e.g., an amine or thiol; 1.0-1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃; 1.5-2.0 equivalents).
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Reaction: Heat the reaction mixture to a temperature ranging from 60 to 120 °C, depending on the reactivity of the nucleophile. Monitor the reaction by LC-MS.
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Work-up and Isolation: After completion, cool the reaction, and perform an aqueous work-up. Extract the product with an appropriate organic solvent. Purify the monosubstituted intermediate by column chromatography.
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Second Substitution: Repeat steps 1-4 with the purified intermediate and the target protein ligand to synthesize the final PROTAC.
Kinase Inhibition
Cyanopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The electron-withdrawing nature of the cyano and chloro groups on the pyridine ring can enhance the binding affinity of the molecule to the ATP-binding pocket of kinases.
Workflow for Kinase Inhibition Assay:
A general workflow for assessing the kinase inhibitory activity of the title compound.
General Protocol for In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay):
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Compound Preparation: Prepare a serial dilution of Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate in DMSO.
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Kinase Reaction: In a 96-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.
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Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
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Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
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Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Safety and Handling
Conclusion
Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate is a promising and versatile building block for the synthesis of novel bioactive molecules. Its dichlorinated pyridine core provides a strategic platform for the construction of PROTACs, while the overall electronic properties of the molecule suggest potential as a kinase inhibitor. The synthetic routes and analytical methodologies outlined in this guide provide a foundation for researchers to explore the full potential of this compound in the development of next-generation therapeutics.
References
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ethyl 2, 6-dichloro-5-cyanopyridine-3-carboxylate, min 97%, 1 gram . CP Lab Safety. [Link]
